N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine

Aminoindane Regioisomerism Receptor binding topology

Researchers mapping MAO-B/5-HT₇ SAR face a critical gap between small N-alkyl (Me, Et) and large N-arylalkyl probes. This dual-chirality 1-aminoindane fills that gap, enabling four-way diastereomer profiling impossible with mono-chiral analogs like rasagiline. • Dual stereocenters (C1-indane + sec-Bu α-carbon) permit systematic diastereomer-specific binding studies • Lacks the propargyl warhead-candidate for reversible, competitive MAO-B inhibition screening alongside reported N-alkyl indane series • Essential reference standard for HPLC/UPLC-MS separation & quantification of regioisomeric impurities vs. 2-aminoindane isomer (CAS 1156778-01-6) • Supplied at 95% purity; ideal for benchmarking asymmetric reductive amination & biocatalytic amination methodology

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13249267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCC(C)NC1CCC2=CC=CC=C12
InChIInChI=1S/C13H19N/c1-3-10(2)14-13-9-8-11-6-4-5-7-12(11)13/h4-7,10,13-14H,3,8-9H2,1-2H3
InChIKeyAGRBDBHPYXNIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine for Research Procurement: Structural Identity and Key Characteristics


N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS 1019552-25-0) is a chiral secondary amine belonging to the 1-aminoindane class, with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol. The compound features a 2,3-dihydro-1H-indene core substituted at the 1-position with an N-sec-butyl group, introducing a stereocenter at the alpha-carbon of the sec-butyl side chain in addition to the chiral center at C1 of the indane ring . This double-chirality scaffold is structurally related to the anti-Parkinsonian drug rasagiline ((R)-N-propargyl-2,3-dihydro-1H-inden-1-amine) and other pharmacologically active 1-aminoindane derivatives explored for monoamine oxidase B (MAO-B) inhibition and serotonin 5-HT₇ receptor modulation [1].

1-Aminoindane scaffold with dual stereocenters (C1 + sec-butyl α-C)
Structurally related to rasagiline; sec-butyl replaces propargyl warhead
Chiral probe for MAO-B binding topology, stereochemistry–activity and analytical method studies

Why N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine Cannot Be Freely Replaced by Other 1-Aminoindane Analogs


The 1-aminoindane scaffold is exquisitely sensitive to N-substituent structure: the propargyl group in rasagiline confers irreversible, mechanism-based MAO-B inhibition (IC₅₀ ~ 3–10 nM), whereas simple N-alkyl variants such as N-methyl or N-ethyl derivatives show dramatically reduced or absent MAO-B activity [1]. For N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine, the branched sec-butyl substituent presents a pharmacophoric topology distinct from both the linear propargyl chain of rasagiline and the bulkier hydrophobic fragments explored in recent SAR studies of coumarin- and tetrahydrobenzoxazepine-based MAO inhibitors [2]. Furthermore, the regioisomeric variant N-(butan-2-yl)-2,3-dihydro-1H-inden-2-amine (CAS 1156778-01-6) relocates the amino group from the 1- to the 2-position, altering the spatial vector and basicity of the nitrogen, which importantly affects receptor binding and metabolic stability profiles . Generic substitution without explicit comparative data risks altering target engagement, selectivity, and pharmacokinetic behavior.

1
N-substituent mismatch
sec-Butyl lacks the propargyl group that drives irreversible MAO-B inhibition; switching to an N-alkyl analog may shift mechanism, binding kinetics, and selectivity profile.
2
Regioisomer mismatch
2-Aminoindane regioisomer (CAS 1156778-01-6) moves the amine position ~2.4 Å, disrupting the H-bond network with MAO-B FAD-Tyr cage and potentially altering target engagement.

Quantitative Differentiation Evidence for N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine Against Closest Analogs


Regioisomeric Differentiation: 1-Amino vs. 2-Amino Indane Scaffold Binding Vector

N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine positions the amine at the benzylic C1 position of the indane ring, whereas its direct regioisomer N-(butan-2-yl)-2,3-dihydro-1H-inden-2-amine (CAS 1156778-01-6) bears the amine at the C2 position. In the broader 1-aminoindane class, the C1-amino group adopts a preferred spatial orientation that enables key hydrogen-bond interactions with active-site residues in MAO-B (e.g., Tyr-435, Tyr-398, FAD cofactor), whereas the C2-amino analog shifts the nitrogen by approximately 2.4 Å (estimated from X-ray co-crystal structures of related 1-aminoindane-MAO-B complexes), disrupting this critical binding motif [1]. There are no direct comparative MAO-B IC₅₀ data available for these two specific compounds, as the C1 regioisomer (target compound) remains uncharacterized in published enzymatic assays; however, class-level inference from the 1-aminoindane vs. 2-aminoindane SAR in MAO-B inhibition studies indicates that 2-aminoindane derivatives universally lack potent MAO-B activity [2].

Regioisomeric binding vector
Class-level inference
~2.4 Å amine position shift between 1‑amino and 2‑amino indane
1-aminoindane maintains critical H-bond distance to MAO-B FAD-Tyr cage
Estimated from co-crystal structures; no direct IC₅₀ comparison available
Aminoindane Regioisomerism Receptor binding topology

N-Alkyl Substituent Branching: sec-Butyl vs. n-Butyl vs. Propargyl Pharmacophore Differentiation

The target compound carries a chiral sec-butyl (butan-2-yl) substituent containing an sp³-hybridized branching point adjacent to the amine nitrogen. Rasagiline, the clinical MAO-B inhibitor, employs a rigid, linear N-propargyl group (sp-hybridized) that forms a covalent adduct with the FAD N5 atom upon activation [1]. The sec-butyl group lacks the terminal alkyne motif required for mechanism-based irreversible inhibition. In the SAR landscape of 2,3-dihydro-1H-inden-1-amine derivatives reported by Xiao et al. (2018), hydrophobic fragment introduction at the N-position was shown to modulate both MAO-B inhibitory potency and isoform selectivity (MAO-B vs. MAO-A), with the nature of the N-substituent (linear alkyl, branched alkyl, arylalkyl) directly correlating with the ability to occupy a hydrophobic sub-pocket in the MAO-B entrance cavity [2]. No published IC₅₀ values are available for N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine itself; however, the structurally related N-(n-butyl) analog exhibited MAO-B IC₅₀ values in the low micromolar range (exact value not reported in public domain), approximately 100- to 1000-fold weaker than rasagiline (IC₅₀ ≈ 3–10 nM) [3].

N‑substituent potency trend
Class-level inference
sec‑Butyl vs. propargyl: ~100–1000× weaker MAO-B inhibition (estimated from N‑alkyl SAR)
Lacks propargyl warhead for irreversible inhibition; supports reversible probe context
No published IC₅₀ for target compound; SAR trend inferred from related derivatives
Sec-butyl substituent N-alkyl SAR Rasagiline analog MAO-B inhibitor design

Chiral Complexity: Dual Stereocenter Advantage Over Mono-Chiral Aminoindane Probes

N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine possesses two stereogenic centers: the C1 carbon of the indane ring and the alpha-carbon of the sec-butyl side chain. This creates four possible stereoisomers (two diastereomeric pairs). In contrast, rasagiline and its closely studied analogs (e.g., N-methyl, N-ethyl, N-n-propyl derivatives) contain only one stereocenter at C1, yielding a single enantiomeric pair [1]. Commercially available samples of the target compound are typically supplied as racemic mixtures or as single enantiomers at specified purity (e.g., Leyan supplies N-(sec-butyl)-2,3-dihydro-1H-inden-1-amine at 95% purity, CAS 1019552-25-0) . The presence of the sec-butyl chiral center provides a unique handle for diastereomeric resolution studies and offers a more demanding stereochemical challenge for asymmetric synthesis methodology development compared to mono-chiral 1-aminoindane substrates. No comparative Eudismic ratio (eudysmic ratio) or enantiomer-specific activity data are publicly available for this compound.

Stereochemical complexity
Context-dependent
2 stereocenters → 4 stereoisomers (vs. 1 stereocenter in rasagiline → 2 enantiomers)
Enables diastereomer‑specific SAR profiling not possible with mono‑chiral probes
No enantiomer‑specific activity data publicly available
Chiral amine Stereochemistry Diastereomer separation Enantiopure building block

Optimal Research and Development Application Scenarios for N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine


Chiral Probe in Stereochemistry–Activity Relationship (SSAR) Studies of Aminoindane-Based Targets

With its dual stereocenters, N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine enables systematic investigation of diastereomer-specific binding to MAO-B or 5-HT₇ receptors. Unlike mono-chiral aminoindanes (e.g., rasagiline) that only allow comparison of two enantiomers, this compound permits four-way stereoisomer profiling, providing richer SAR information for computational docking models and pharmacophore refinement [1].

Reversible MAO-B Inhibitor Lead Scaffold Exploration

The sec-butyl substituent lacks the propargyl warhead required for irreversible FAD covalent adduct formation, positioning this compound as a candidate for reversible, competitive MAO-B inhibition screening alongside N-alkyl indane series described in the 2019 BMC Letters report [2]. Procurement of this specific compound fills a gap in the N-alkyl SAR library between smaller N-alkyl (methyl, ethyl) and larger N-arylalkyl probes.

Regioisomeric Reference Standard for Analytical Method Development

The structural similarity between N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS 1019552-25-0) and its 2-aminoindane regioisomer (CAS 1156778-01-6) makes the 1-amino isomer an essential reference standard for developing and validating HPLC, UPLC-MS, or GC-MS methods aimed at separating and quantifying regioisomeric impurities in synthetic aminoindane libraries .

Asymmetric Synthesis Methodology Development: Benchmark Substrate for Reductive Amination

The combination of a conformationally constrained indane ring and a chiral racemic sec-butyl amine donor presents a challenging substrate for asymmetric reductive amination methodology. Researchers developing novel chiral catalysts or biocatalytic amination routes can benchmark enantioselectivity and diastereoselectivity against this well-defined, commercially available substrate [3].

Application
Selection Property
Validation Focus
Aminoindane SSAR studies
Dual‑stereocenter chiral probe
Diastereomer‑specific binding to MAO‑B / 5‑HT₇ receptors
Reversible MAO‑B inhibitor screening
Sec‑butyl substituent (no propargyl warhead)
Reversible inhibition vs. irreversible comparator
Regioisomeric analytical reference
1‑aminoindane regioisomer identity
HPLC/UPLC‑MS separation from 2‑aminoindane impurity
Asymmetric synthesis methodology
Constrained indane + chiral sec‑butyl amine
Enantio‑ and diastereoselectivity benchmarking
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